Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of bromine atoms at the 5 and 3 positions, a bromomethyl group at the 3 position, and an ethyl ester group at the 2 position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 1-benzothiophene to introduce bromine atoms at specific positions. This is followed by the introduction of the bromomethyl group through a bromomethylation reaction. The final step involves esterification to introduce the ethyl ester group at the 2 position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to optimize yield and purity. The use of automated systems can enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and bromomethyl group can facilitate interactions with nucleophilic sites in biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-1-benzothiophene-2-carboxylate: Lacks the bromomethyl group, which may affect its reactivity and biological activity.
Ethyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate: Lacks the bromine atom at the 5 position, which can influence its chemical properties.
Methyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate: Has a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct chemical reactivity and potential biological activities. The ethyl ester group also influences its solubility and interaction with other molecules.
Properties
IUPAC Name |
ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2S/c1-2-16-12(15)11-9(6-13)8-5-7(14)3-4-10(8)17-11/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPXTKCPSLLYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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